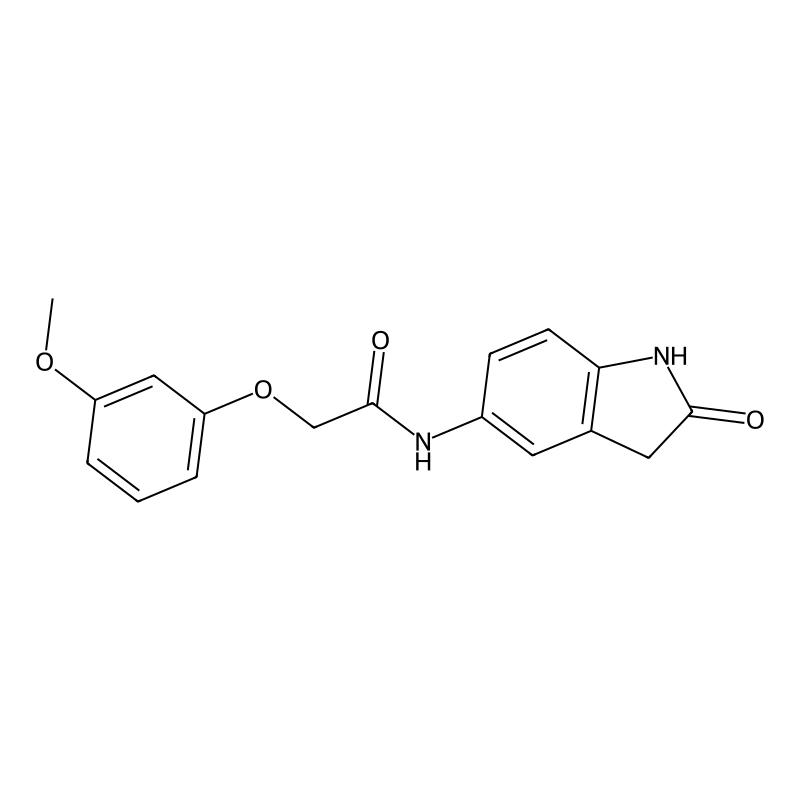

2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic organic molecule characterized by its unique structural features. It consists of a methoxyphenoxy group attached to an acetamide moiety, which is further linked to a 2-oxoindoline structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Here's what we can glean based on the structure of the molecule:

- The presence of the indole ring suggests a potential for biological activity. Indole is a core structure found in many natural products and pharmaceuticals .

- The methoxy group (OCH3) and the phenoxy group (OC6H5) are functional groups commonly used in medicinal chemistry to modulate the properties of a molecule .

- Oxidation: The methoxy group can be oxidized to form a phenolic derivative.

- Reduction: The carbonyl group in the indolinone moiety can be reduced to an alcohol.

- Substitution: The acetamide group is capable of undergoing nucleophilic substitution reactions.

Common reagents used in these reactions include:

- For oxidation: Potassium permanganate or chromium trioxide.

- For reduction: Sodium borohydride or lithium aluminum hydride.

- For substitution: Amines or thiols under acidic or basic conditions.

Research indicates that 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide exhibits various biological activities. It has been studied for its potential as an anti-inflammatory and anticancer agent. The mechanism of action typically involves the compound's interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of biological responses .

The synthesis of this compound generally follows these steps:

- Formation of the Indole Core: The indole structure can be synthesized through methods like Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate carbonyl compound.

- Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

- Acetamide Formation: Finally, the acetamide group is formed by acylating the indole derivative with acetic anhydride .

The applications of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide span several fields:

- Medicinal Chemistry: As a precursor for developing pharmaceutical compounds with therapeutic potential.

- Biological Studies: Investigated for interactions with biological targets to elucidate mechanisms of action.

- Chemical Research: Serves as a model compound for studying indole chemistry and developing new synthetic methodologies .

Interaction studies have focused on how this compound binds to various biological targets. Its structural features allow it to mimic natural substrates or inhibitors, facilitating binding to active sites on enzymes or receptors. This property is crucial for understanding its pharmacological effects and potential therapeutic applications .

Several compounds share structural similarities with 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, including:

- 2-(4-hydroxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

- Contains a hydroxy group instead of a methoxy group.

- 2-(4-chlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

- Features a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide lies in its specific methoxy substitution, which influences its chemical reactivity and biological activity compared to similar compounds. This distinctiveness may enhance its efficacy in particular applications where other analogs may not perform as effectively .